molecular formula C14H7BrKNO3 B5133597 Potassium;5-bromo-2-(furan-2-yl)quinoline-4-carboxylate

Potassium;5-bromo-2-(furan-2-yl)quinoline-4-carboxylate

Cat. No.: B5133597
M. Wt: 356.21 g/mol
InChI Key: GYMVKRYIGCNRSW-UHFFFAOYSA-M
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Description

Potassium;5-bromo-2-(furan-2-yl)quinoline-4-carboxylate is a complex organic compound that features a quinoline core substituted with a bromine atom and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium;5-bromo-2-(furan-2-yl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Potassium;5-bromo-2-(furan-2-yl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of furanones.

    Reduction: Formation of hydrogen-substituted quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium;5-bromo-2-(furan-2-yl)quinoline-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium;5-bromo-2-(furan-2-yl)quinoline-4-carboxylate largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, potentially disrupting cellular processes in cancer cells . The furan ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

    5-Bromo-2-(furan-2-yl)quinoline: Lacks the carboxylate group, which may affect its solubility and reactivity.

    2-(Furan-2-yl)quinoline-4-carboxylate: Lacks the bromine atom, which may influence its electronic properties and reactivity.

    5-Bromoquinoline-4-carboxylate: Lacks the furan ring, which may alter its biological activity and binding properties.

Uniqueness: Potassium;5-bromo-2-(furan-2-yl)quinoline-4-carboxylate is unique due to the combination of the bromine atom, furan ring, and carboxylate group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

potassium;5-bromo-2-(furan-2-yl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO3.K/c15-9-3-1-4-10-13(9)8(14(17)18)7-11(16-10)12-5-2-6-19-12;/h1-7H,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMVKRYIGCNRSW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CC(=N2)C3=CC=CO3)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrKNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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